molecular formula C20H27N5O B5516152 N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide

N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide

Cat. No. B5516152
M. Wt: 353.5 g/mol
InChI Key: CMOSULSKKRYTSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a series of steps, starting from specific precursors and undergoing various chemical transformations. For example, studies have shown the synthesis of N-substituted acetamides, highlighting methodologies that could be relevant for synthesizing compounds like N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide. These processes often involve the reaction of specific amide groups with chosen substrates under controlled conditions to achieve high yields and selectivity (Khalid et al., 2014).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interaction potential of a compound. For compounds with a pyrimidinyl core, studies have utilized techniques like X-ray crystallography to determine the bond lengths and angles, providing insights into their three-dimensional configurations and electronic structures (Acosta et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the functional groups present. The ability to undergo cycloaddition reactions, for instance, is a significant property that can lead to the formation of new rings or structural motifs, enhancing the compound's complexity and potential bioactivity (Rahmouni et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are pivotal for the practical handling of the compound. These properties are influenced by the molecular structure, and studies have shown that even small modifications can result in significant changes in these physical characteristics (Trilleras et al., 2008).

Scientific Research Applications

Preparation of Triazolopyrimidines as Potential Antiasthma Agents

In research aiming to identify mediator release inhibitors for asthma treatment, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were synthesized and evaluated using the human basophil histamine release assay. This study highlighted the synthesis process and the structure-activity relationship, leading to the identification of compounds with potential antiasthma properties (Medwid et al., 1990).

Synthesis of Polymeric Coordination Complexes

Research on the interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 resulted in the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This study provided insights into the synthesis process and the structural elucidation of the resultant compounds, contributing to the field of coordination chemistry (Klimova et al., 2013).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized for antimicrobial application, starting from citrazinic acid. The study focused on the synthesis and evaluation of these compounds' antibacterial and antifungal activities, comparing their efficacy to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Synthesis of Isoxazolines and Isoxazoles

In a study focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, a methodology involving [3+2] cycloaddition was employed. This research provides valuable information on the synthetic routes to access new isoxazoline and isoxazole derivatives, potentially useful in various pharmacological applications (Rahmouni et al., 2014).

Discovery of Acyl-CoA: Cholesterol O-Acyltransferase-1 Inhibitor

The discovery of K-604, a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, was detailed, highlighting its potential for treating diseases involving ACAT-1 overexpression. The study emphasized the compound's enhanced aqueous solubility and improved oral absorption, presenting it as a promising clinical candidate (Shibuya et al., 2018).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-16-14-18(25-12-6-3-7-13-25)24-20(23-16)22-11-10-21-19(26)15-17-8-4-2-5-9-17/h2,4-5,8-9,14H,3,6-7,10-13,15H2,1H3,(H,21,26)(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOSULSKKRYTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)CC2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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